Cas no 1341036-42-7 (tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate)

tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
- 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-(hydroxymethyl)-, 1,1-dimethylethyl ester
- tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate
-
- MDL: MFCD29763449
- Inchi: 1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(12)6-14/h9,14H,4-8H2,1-3H3
- InChI Key: GKUQQNJZWZMEOG-UHFFFAOYSA-N
- SMILES: OCC1CCC21CN(C(=O)OC(C)(C)C)C2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 289
- Topological Polar Surface Area: 49.8
- XLogP3: 1.1
tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264543-2.5g |
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1341036-42-7 | 95% | 2.5g |
$4892.0 | 2024-06-18 | |
Enamine | EN300-264543-5.0g |
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1341036-42-7 | 95% | 5.0g |
$7238.0 | 2024-06-18 | |
Enamine | EN300-264543-1.0g |
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1341036-42-7 | 95% | 1.0g |
$2496.0 | 2024-06-18 | |
Enamine | EN300-264543-0.25g |
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1341036-42-7 | 95% | 0.25g |
$1236.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550539-1g |
Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]Heptane-2-carboxylate |
1341036-42-7 | 98% | 1g |
¥13260.00 | 2024-08-09 | |
Aaron | AR01C6G1-500mg |
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1341036-42-7 | 95% | 500mg |
$2703.00 | 2025-02-17 | |
Aaron | AR01C6G1-100mg |
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1341036-42-7 | 95% | 100mg |
$1218.00 | 2025-02-17 | |
Aaron | AR01C6G1-1g |
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1341036-42-7 | 95% | 1g |
$3457.00 | 2025-02-17 | |
Aaron | AR01C6G1-250mg |
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1341036-42-7 | 95% | 250mg |
$1725.00 | 2025-02-17 | |
Aaron | AR01C6G1-10g |
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1341036-42-7 | 95% | 10g |
$14782.00 | 2023-12-16 |
tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate Related Literature
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Additional information on tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate
Recent Advances in the Synthesis and Applications of tert-Butyl 5-(Hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1341036-42-7)
The compound tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1341036-42-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic scaffold is increasingly recognized for its potential in drug discovery, particularly as a versatile building block for the synthesis of novel bioactive molecules. Recent studies have highlighted its utility in the development of modulators for protein-protein interactions and as a key intermediate in the synthesis of complex heterocyclic compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound via a [3+2] cycloaddition reaction, achieving a yield of 78% with excellent stereoselectivity. The researchers emphasized the compound's structural rigidity and three-dimensionality, which make it particularly valuable for addressing challenging targets in CNS drug discovery. The hydroxymethyl group at position 5 provides a convenient handle for further functionalization, enabling diverse derivatization strategies.
In the context of pharmaceutical applications, a recent patent application (WO2023056432) disclosed the use of this spirocyclic amine derivative as a core structure in the development of novel kinase inhibitors. The unique spatial arrangement of the azaspiro[3.3]heptane system was shown to confer improved metabolic stability compared to traditional acyclic amine counterparts, while maintaining potent inhibitory activity against several clinically relevant kinase targets.
Analytical characterization of 1341036-42-7 has been significantly advanced through recent developments in NMR and mass spectrometry techniques. A 2024 study in Analytical Chemistry reported a comprehensive NMR analysis (including 1H, 13C, COSY, HSQC, and HMBC) that fully characterized the compound's structure and confirmed its high purity (>99% by HPLC). These analytical methods have become crucial for quality control in large-scale pharmaceutical production.
The safety profile of this compound has been investigated in recent preclinical studies. Toxicology assessments conducted in 2023 showed favorable results, with no significant cytotoxicity observed in standard cell lines at concentrations up to 100 μM. These findings support its potential as a promising intermediate for further drug development, though additional in vivo studies are warranted to fully evaluate its pharmacokinetic properties.
Looking forward, the unique structural features of tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate position it as an important scaffold in fragment-based drug discovery. Several pharmaceutical companies have included derivatives of this compound in their screening libraries, recognizing its potential to address challenging biological targets. Continued research is expected to explore its applications in diverse therapeutic areas, including neurodegenerative diseases and oncology.
1341036-42-7 (tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate) Related Products
- 1227571-72-3(3,6-Diamino-2-(trifluoromethyl)pyridine)
- 921584-10-3(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide)
- 1042588-63-5(N-(3-Methoxypropyl)-1-propylpiperidin-4-amine)
- 2034585-84-5(methyl 4-({pyrazolo1,5-apyridin-5-yl}carbamoyl)benzoate)
- 1207058-13-6(3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-benzylurea)
- 1805146-78-4(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxy-6-nitropyridine)
- 1605331-76-7(2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid)
- 493038-87-2(4-(Pyridin-2-yl)-1H-pyrazol-5-amine)
- 1695886-91-9(N-Cyclobutyl-5-fluoropyridin-3-amine)
- 941928-36-5(N-(3-bromophenyl)-5-methylfuro3,2-bpyridine-2-carboxamide)
